Dodecanal, 12-hydroxy- Dodecanal, 12-hydroxy-
Brand Name: Vulcanchem
CAS No.: 95855-71-3
VCID: VC8011342
InChI: InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11,14H,1-10,12H2
SMILES: C(CCCCCC=O)CCCCCO
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

Dodecanal, 12-hydroxy-

CAS No.: 95855-71-3

Cat. No.: VC8011342

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Dodecanal, 12-hydroxy- - 95855-71-3

Specification

CAS No. 95855-71-3
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name 12-hydroxydodecanal
Standard InChI InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11,14H,1-10,12H2
Standard InChI Key XKBXXRNKFGIWNV-UHFFFAOYSA-N
SMILES C(CCCCCC=O)CCCCCO
Canonical SMILES C(CCCCCC=O)CCCCCO

Introduction

12-Hydroxy-dodecanal (C₁₂H₂₄O₂) is a primary aliphatic aldehyde with a hydroxyl group at the twelfth carbon. Its systematic IUPAC name is 12-hydroxydodecanal, though it is occasionally referenced as 12-hydroxy lauraldehyde in older literature . The molecule’s structure enables dual reactivity: the aldehyde group participates in nucleophilic additions, while the hydroxyl group facilitates esterification or etherification.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₂H₂₄O₂
Molecular weight200.32 g/mol
Functional groupsAldehyde (C1), hydroxyl (C12)
CAS Registry NumberNot explicitly reported

While no direct CAS entry exists for 12-hydroxy-dodecanal, its dimethyl acetal derivative (12-hydroxy-dodecanal dimethyl acetal, CAS 200907053869350440) is documented with a molecular formula of C₁₄H₃₀O₃ and a molecular weight of 246.391 g/mol . This acetal form stabilizes the aldehyde group, making it more amenable to storage and synthetic applications.

Synthesis and Production Pathways

Chemical Synthesis

  • Hydroxylation of dodecanal: Selective oxidation at the terminal carbon using transition-metal catalysts or enzymatic systems.

  • Protection-deprotection strategies: Starting with 12-hydroxy-dodecanal dimethyl acetal , acidic hydrolysis could yield the free aldehyde and hydroxyl groups.

Biocatalytic Approaches

Recent advances in metabolic engineering have enabled the production of ω-hydroxy fatty acid derivatives. In a landmark study, Pseudomonas pelagia monooxygenase (Pel) was leveraged to hydroxylate dodecanoic acid methyl ester (DAME) at the ω-position, yielding 12-hydroxy-DAME (HADME) at concentrations of 44.8 ± 7.5 mM . Adapting this system for aldehyde substrates could provide a green route to 12-hydroxy-dodecanal. Key modifications include:

  • Signal peptide optimization: Substituting the native AlkL signal peptide with FadL improved substrate uptake in E. coli by 20% .

  • Promoter engineering: Enhanced expression of AlkBGT monooxygenase increased ω-oxygenation activity .

Physicochemical Properties

The physicochemical profile of 12-hydroxy-dodecanal can be inferred from related compounds:

  • Solubility: Likely insoluble in water (similar to dodecanal ) but soluble in ethanol and non-polar solvents.

  • Thermal stability: The hydroxyl group may reduce thermal stability compared to dodecanal, which has a boiling point of 249°C .

  • Reactivity: Susceptible to oxidation at the aldehyde group and nucleophilic attack at the hydroxyl group.

Table 2: Comparative Properties of Dodecanal and 12-Hydroxy-dodecanal

PropertyDodecanal 12-Hydroxy-dodecanal (Inferred)
Boiling point185°C (100 mmHg)~220–240°C (est.)
Density0.831 g/mL~0.85–0.90 g/mL
Flash point82°C>100°C
Refractive index (n20/D)1.4351.445–1.455

Applications and Industrial Relevance

Flavor and Fragrance Industry

Dodecanal is widely used in perfumery for its citrus-like aroma . The hydroxyl group in 12-hydroxy-dodecanal could modify its volatility and scent profile, potentially expanding its utility in high-end fragrances or flavor stabilizers.

Polymer Chemistry

The bifunctionality of 12-hydroxy-dodecanal makes it a candidate for polycondensation reactions. For example, reacting the aldehyde and hydroxyl groups could yield polyester or polyacetal polymers with tailored mechanical properties.

Challenges and Future Directions

Current limitations in 12-hydroxy-dodecanal research include:

  • Synthetic accessibility: Lack of efficient, scalable synthesis methods.

  • Stability issues: Susceptibility to oxidation and polymerization during storage.

  • Toxicity data: No studies on ecotoxicological impacts (cf. dodecanal’s R51/53 risk code ).

Future work should prioritize:

  • Enzymatic route optimization: Leveraging Pel monooxygenase or similar systems for aldehyde hydroxylation .

  • Derivatization studies: Exploring esters, ethers, or acetals to enhance stability.

  • Application trials: Testing in polymer blends or fragrance formulations.

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